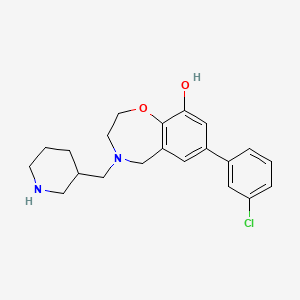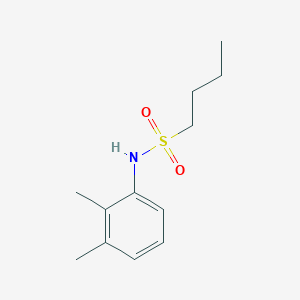![molecular formula C15H17ClN4O B5467707 1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5467707.png)
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as CPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a piperazine derivative that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes.
Mechanism of Action
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor and preventing the binding of its co-agonist glycine. This results in the inhibition of the NMDA receptor activity, which leads to a decrease in the influx of calcium ions into the neuron and a reduction in the excitatory neurotransmitter release.
Biochemical and Physiological Effects:
This compound's inhibition of the NMDA receptor activity has been shown to have a number of biochemical and physiological effects, such as the modulation of glutamate and dopamine release, the enhancement of GABAergic neurotransmission, and the reduction of oxidative stress and neuroinflammation.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine's selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limitations include its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, such as the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of its potential as a neuroprotective agent. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatment options for various neurological and psychiatric disorders.
Synthesis Methods
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with 1-methylpyrazole, followed by the reaction of the resulting intermediate with piperazine and a carbonylating agent. The final product is obtained through purification and isolation steps.
Scientific Research Applications
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. This compound's ability to modulate the NMDA receptor activity has been shown to have a positive impact on cognitive function, memory, and mood regulation.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-18-14(5-6-17-18)15(21)20-9-7-19(8-10-20)13-4-2-3-12(16)11-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLVWHVHEBYYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5467637.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-1,2-phenylene diacetate](/img/structure/B5467639.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5467651.png)
![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5467652.png)
![ethyl 5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467657.png)

![methyl 4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5467679.png)
![2-chloro-4-(4H-1,2,4-triazol-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5467682.png)

![4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile](/img/structure/B5467687.png)
![(2R,4r)-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B5467692.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-phenylacetamide](/img/structure/B5467704.png)